(S)-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride
Overview
Description
(S)-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, an amino group, and a benzyl ester moiety. It is often studied for its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents like ammonia or amines under controlled conditions.
Esterification: The benzyl ester moiety is introduced through esterification reactions, where benzyl alcohol reacts with the carboxylic acid group of the piperidine derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization, distillation, and chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Including amines, alcohols, and thiols for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Such as ketones or aldehydes.
Reduced Derivatives: Including alcohols.
Substituted Derivatives: With various functional groups replacing the amino group.
Scientific Research Applications
(S)-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (S)-Ethyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride
- (S)-Methyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride
Uniqueness
(S)-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride is unique due to its benzyl ester moiety, which imparts distinct chemical and biological properties compared to its ethyl and methyl counterparts. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
benzyl 2-[(3S)-3-amino-2-oxopiperidin-1-yl]acetate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c15-12-7-4-8-16(14(12)18)9-13(17)19-10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,15H2;1H/t12-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYRPQFFIQSESZ-YDALLXLXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC(=O)OCC2=CC=CC=C2)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C(=O)N(C1)CC(=O)OCC2=CC=CC=C2)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20741781 | |
Record name | Benzyl [(3S)-3-amino-2-oxopiperidin-1-yl]acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20741781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
792884-63-0 | |
Record name | Benzyl [(3S)-3-amino-2-oxopiperidin-1-yl]acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20741781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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